4-Hydroxybenzoic Acid-13C6: A Technical Guide for Researchers
4-Hydroxybenzoic Acid-13C6: A Technical Guide for Researchers
An In-depth Examination of a Key Isotopic Standard in Analytical and Metabolic Research
Introduction
4-Hydroxybenzoic acid-13C6 is a stable isotope-labeled form of 4-hydroxybenzoic acid, a phenolic compound that serves as a crucial intermediate in the biosynthesis of ubiquinone in both prokaryotes and eukaryotes and is a primary metabolite of parabens.[1] Its labeled nature, with six carbon atoms on the benzene (B151609) ring replaced by the heavy isotope ¹³C, makes it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 4-Hydroxybenzoic acid-13C6, including its chemical and physical properties, its primary applications as an internal standard in quantitative analysis, detailed experimental protocols, and its role in metabolic pathways.
Core Properties and Data
4-Hydroxybenzoic acid-13C6 is a white crystalline solid.[2] The incorporation of six ¹³C atoms results in a molecular weight of approximately 144.08 g/mol , a crucial feature for its use in mass spectrometry-based quantification.[3][4] The high isotopic purity, typically ≥99 atom % ¹³C, ensures minimal interference from the unlabeled analogue.[2][3]
Chemical and Physical Data
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₆O₃ | [4] |
| Molecular Weight | 144.08 g/mol | [2][3] |
| CAS Number | 287399-29-5 | [3] |
| Appearance | Solid | [2] |
| Melting Point | 214-215 °C | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [2][3] |
| Solubility | Soluble in polar organic solvents like methanol (B129727), ethanol, and acetone. Slightly soluble in water and chloroform. | [5][6] |
Safety Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Users should consult the material safety data sheet (MSDS) for complete safety information.
Applications in Research and Development
The primary application of 4-Hydroxybenzoic acid-13C6 is as an internal standard for the accurate quantification of unlabeled 4-hydroxybenzoic acid in various biological and environmental matrices.[7] Its chemical and physical properties are nearly identical to the endogenous compound, but its distinct mass allows for precise differentiation and quantification using mass spectrometry. This is particularly critical in fields such as:
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Pharmacokinetics and Drug Metabolism: To study the absorption, distribution, metabolism, and excretion (ADME) of paraben-containing drugs and cosmetics.
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Metabolomics: To trace the metabolic fate of 4-hydroxybenzoic acid and its precursors in biological systems.
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Food and Environmental Analysis: To quantify paraben preservatives and their degradation products in food, water, and soil samples.
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of 4-hydroxybenzoic acid using 4-Hydroxybenzoic acid-13C6 as an internal standard in various analytical platforms.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the quantification of 4-hydroxybenzoic acid in human plasma.
1. Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma, add 10 µL of a known concentration of 4-Hydroxybenzoic acid-13C6 in methanol (e.g., 1 µg/mL) as the internal standard.
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Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
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HPLC System: A standard high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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4-Hydroxybenzoic acid: m/z 137 → 93[8]
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4-Hydroxybenzoic acid-13C6: m/z 143 → 98 (predicted)
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3. Quantification:
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A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of 4-hydroxybenzoic acid in urine.
1. Sample Preparation (Derivatization):
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To 1 mL of urine, add a known amount of 4-Hydroxybenzoic acid-13C6 as the internal standard.
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Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
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Evaporate the organic layer to dryness.
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Derivatize the residue to increase volatility. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions:
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GC System: A standard gas chromatograph.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).
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Injection Mode: Splitless.
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Mass Spectrometer: A single or triple quadrupole mass spectrometer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Selected Ion Monitoring (SIM) or MRM Transitions:
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Derivatized 4-Hydroxybenzoic acid (2 TMS): Monitor characteristic ions such as m/z 282 (M+), 267, 193.
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Derivatized 4-Hydroxybenzoic acid-13C6 (2 TMS): Monitor the corresponding shifted ions (e.g., m/z 288, 273, 199).
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3. Quantification:
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Quantification is achieved by comparing the peak area ratio of the derivatized analyte to the derivatized internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is a key intermediate in the biosynthesis of Coenzyme Q10 (Ubiquinone), an essential component of the electron transport chain. In bacteria, it is synthesized from chorismate via the action of chorismate pyruvate-lyase. In humans, it is also a precursor for ubiquinone synthesis.
Caption: Biosynthesis of 4-Hydroxybenzoic acid from Chorismate.
Metabolism of Parabens
Parabens, widely used as preservatives, are esters of 4-hydroxybenzoic acid. Upon entering the body, they are primarily metabolized by esterases back to 4-hydroxybenzoic acid, which is then conjugated (e.g., with glucuronic acid or sulfate) and excreted.
Caption: Metabolic breakdown of parabens to 4-hydroxybenzoic acid.
Experimental Workflow for Quantitative Analysis
The use of 4-Hydroxybenzoic acid-13C6 as an internal standard is a cornerstone of robust quantitative analytical workflows. The following diagram illustrates a typical workflow for a metabolomics experiment.
Caption: Workflow for quantification using a ¹³C-labeled internal standard.
Conclusion
4-Hydroxybenzoic acid-13C6 is an indispensable tool for modern analytical and metabolic research. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of its unlabeled counterpart in complex matrices. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to employ this stable isotope-labeled compound in their studies, ultimately contributing to advancements in drug development, metabolomics, and environmental science.
